molecular formula C15H17NO3 B11854875 Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate CAS No. 88960-39-8

Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate

Cat. No.: B11854875
CAS No.: 88960-39-8
M. Wt: 259.30 g/mol
InChI Key: UNFBBHIQVZESQK-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate is a synthetic organic compound with the molecular formula C15H17NO3 It belongs to the quinoline family, which is known for its diverse biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate typically involves the acylation of a quinoline derivative. One common method includes the reaction of 4-hydroxyquinoline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to yield the desired ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit microbial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its trimethyl substitution on the quinoline ring enhances its stability and reactivity compared to other quinoline derivatives .

Biological Activity

Ethyl 4-hydroxy-2,6,7-trimethylquinoline-3-carboxylate is a quinoline derivative that has attracted attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, interactions with biological targets, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a complex structure featuring:

  • A quinoline core .
  • Hydroxy group at the 4-position .
  • Methyl groups at the 2, 6, and 7 positions .
  • An ethyl ester group at the 3-position .

This unique structural arrangement may influence its solubility and biological activity compared to other quinoline derivatives.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity . In vitro tests have shown effectiveness against various bacterial strains. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic pathways.

Microbial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Interaction with Biological Targets

Research has demonstrated that this compound acts as a G protein-coupled receptor (GPCR) agonist , which suggests its potential role in modulating cellular responses related to inflammation and pain management. This interaction may open avenues for developing new treatments for inflammatory diseases.

Case Studies and Research Findings

  • Study on Antimicrobial Activity :
    A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated that the compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on Staphylococcus aureus and Escherichia coli.
  • Inflammation Modulation :
    Another investigation focused on the compound's ability to modulate inflammatory responses. In animal models of inflammation, treatment with this compound resulted in reduced levels of pro-inflammatory cytokines and improved clinical scores related to inflammation.

Properties

CAS No.

88960-39-8

Molecular Formula

C15H17NO3

Molecular Weight

259.30 g/mol

IUPAC Name

ethyl 2,6,7-trimethyl-4-oxo-1H-quinoline-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-5-19-15(18)13-10(4)16-12-7-9(3)8(2)6-11(12)14(13)17/h6-7H,5H2,1-4H3,(H,16,17)

InChI Key

UNFBBHIQVZESQK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1=O)C=C(C(=C2)C)C)C

Origin of Product

United States

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